2-Amino-4-chloro-3-hydroxybenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-chloro-3-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,10H,9H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWEPFJPQZFIOAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)N)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30177794 | |
| Record name | 4-Chloro-3-hydroxyanthranilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30177794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23219-33-2 | |
| Record name | 4-Chloro-3-hydroxyanthranilic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023219332 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-3-hydroxyanthranilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30177794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-AMINO-4-CHLORO-3-HYDROXYBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R67LEH4X5Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for 2 Amino 4 Chloro 3 Hydroxybenzoic Acid
Classical Multi-Step Synthesis Approaches
The traditional synthesis of 2-Amino-4-chloro-3-hydroxybenzoic acid is typically achieved through a sequential introduction of the chloro, nitro, and amino functionalities onto a benzoic acid backbone. The selection of the starting material and the order of the reactions are crucial for achieving the desired substitution pattern.
Precursor Selection and Preparation Strategies
A plausible and efficient synthetic route commences with a commercially available precursor, which is then chemically modified in a stepwise manner. The choice of precursor is dictated by the directing effects of its existing functional groups, which guide the position of subsequent substitutions. Two common starting materials for similar syntheses are 3-hydroxybenzoic acid and 4-chlorobenzoic acid.
A logical synthetic strategy starting from 3-hydroxybenzoic acid would involve the following key transformations:
Chlorination: The initial step is the electrophilic chlorination of 3-hydroxybenzoic acid. The hydroxyl group is an ortho-, para-director. To achieve the desired 2-chloro-3-hydroxybenzoic acid intermediate, specific reaction conditions are necessary.
Nitration: The subsequent step is the nitration of the chlorinated intermediate. The directing effects of the hydroxyl and chloro groups will influence the position of the incoming nitro group.
Reduction: The final step involves the reduction of the nitro group to an amino group to yield the target compound.
Alternatively, a route starting from 4-chlorobenzoic acid would proceed via:
Nitration: Introduction of a nitro group onto the 4-chlorobenzoic acid ring. The chloro group is an ortho-, para-director, and the carboxylic acid is a meta-director.
Hydroxylation: Introduction of the hydroxyl group. This can be a challenging step and may require specific methodologies.
Reduction: Conversion of the nitro group to the final amino functionality.
The following table outlines the key precursors and intermediates in a proposed synthetic pathway starting from 3-hydroxybenzoic acid:
| Compound Name | Structure | Role in Synthesis |
| 3-Hydroxybenzoic acid | Starting Material | |
| 2-Chloro-3-hydroxybenzoic acid | Intermediate 1 | |
| 4-Chloro-3-hydroxy-2-nitrobenzoic acid | ![]() | Intermediate 2 |
| This compound | ![]() | Final Product |
Optimization of Reaction Parameters for Functional Group Introduction
The success of the synthesis hinges on the careful optimization of reaction conditions for each step to maximize yield and minimize the formation of unwanted isomers and byproducts.
For the chlorination of 3-hydroxybenzoic acid , bubbling chlorine gas through a solution of the acid in a solvent like methanol (B129727) at low temperatures (e.g., below -60 °C) has been reported for the synthesis of 2-chloro-3-hydroxybenzoic acid. prepchem.com Maintaining a low temperature is critical to control the reactivity of chlorine and improve the selectivity of the substitution at the desired position.
The subsequent nitration of 2-chloro-3-hydroxybenzoic acid requires a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. The temperature of the reaction must be carefully controlled, often kept low (e.g., 0-10 °C) to prevent over-nitration and side reactions. epo.orgprepchem.com The directing effects of the hydroxyl (ortho-, para-directing) and chloro (ortho-, para-directing) groups would favor the introduction of the nitro group at positions 2, 4, or 6. The formation of the desired 2-nitro isomer is influenced by steric hindrance and the electronic properties of the existing substituents.
The final reduction of the nitro group in 4-chloro-3-hydroxy-2-nitrobenzoic acid to an amino group is a standard transformation. A variety of reducing agents can be employed, with catalytic hydrogenation being a common and efficient method.
Purification and Isolation Techniques for Synthetic Intermediates and Final Product
Each step of the synthesis is typically followed by a purification process to isolate the desired compound before proceeding to the next reaction. Common techniques include:
Recrystallization: This is a widely used method for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent and then allowed to cool slowly, causing the desired compound to crystallize out, leaving impurities in the solution. For instance, 2-chloro-3-hydroxybenzoic acid can be recrystallized from a mixture of benzene (B151609) and acetone. prepchem.com The final product, this compound, can also be purified by recrystallization.
Filtration: This technique is used to separate a solid product from a liquid reaction mixture or a crystallization solvent.
Washing: The isolated solid is often washed with a cold solvent to remove any residual impurities.
Drying: The purified solid is dried to remove any remaining solvent, often under vacuum.
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography can be employed. This technique separates compounds based on their differential adsorption onto a stationary phase (like silica (B1680970) gel) as a mobile phase is passed through the column. chemicalbook.com
Advanced and Green Chemistry Synthetic Principles
In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Catalytic Hydrogenation for Nitro Group Reduction
The reduction of the nitro group to an amine is a critical step in the synthesis of this compound. While classical methods might use stoichiometric reducing agents like tin or iron in acidic media, catalytic hydrogenation offers a much greener alternative. google.com
This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. google.com The reaction is typically carried out in a solvent like ethanol (B145695) or ethyl acetate (B1210297) under pressure.
Advantages of Catalytic Hydrogenation:
High Selectivity: It can selectively reduce the nitro group without affecting other functional groups like the carboxylic acid or the chloro and hydroxyl substituents.
Clean Reaction: The only byproduct is water, making the workup and purification simpler.
Catalyst Recyclability: The catalyst can often be recovered and reused, reducing waste and cost.
Milder Conditions: Compared to some metal/acid reductions, catalytic hydrogenation can often be performed under milder temperature and pressure conditions.
The efficiency of the hydrogenation can be influenced by factors such as the choice of catalyst, solvent, hydrogen pressure, and temperature. For example, a patent describes the preparation of 2-(3-amino-4-chlorobenzoyl)benzoic acid from its nitro precursor using Raney nickel as the catalyst in ethyl acetate, with the reaction completing in 1-5 hours. google.com
Microwave-Assisted Synthesis Enhancements
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. indexcopernicus.comresearchgate.net This technique can potentially be applied to various steps in the synthesis of this compound.
For instance, the amination of chloro-nitrobenzoic acids has been successfully achieved using microwave irradiation. A study on the catalyst-free microwave-assisted amination of 2-chloro-5-nitrobenzoic acid with various amines demonstrated high yields in short reaction times (5-30 minutes) at temperatures between 80-120 °C. nih.gov This suggests that a similar approach could potentially be explored for the synthesis of the target molecule or its intermediates, possibly by reacting a suitable precursor with an amino source under microwave conditions.
The esterification of aminobenzoic acids has also been shown to be enhanced by microwave irradiation. indexcopernicus.com While not a direct step in the primary synthesis pathway of the free acid, this demonstrates the utility of microwave technology for modifying related compounds.
The use of microwave assistance aligns with the principles of green chemistry by reducing reaction times and, consequently, energy consumption.
Exploration of Environmentally Benign Solvents and Reagents
The investigation for specific applications of environmentally benign solvents and reagents in the synthesis of this compound did not provide explicit examples or studies. However, the broader field of synthesizing aminobenzoic acid derivatives is increasingly focused on green chemistry principles. mdpi.comrepec.org Traditional syntheses of related compounds often rely on petroleum-derived precursors and can involve toxic materials, leading to environmental concerns. mdpi.comrepec.org
Modern research endeavors for similar aromatic compounds focus on several key areas:
Biosynthesis: The use of microorganisms to produce aminobenzoic acids is a significant area of green chemistry research. mdpi.commdpi.com This approach avoids harsh chemical reagents and non-renewable starting materials.
Aqueous Synthesis: For related reactions, such as the amination of chlorobenzoic acids, water has been explored as a solvent, although with varying success compared to organic solvents. acs.org
Catalysis: The use of less toxic and more efficient catalysts, such as copper or iron, is a common strategy to improve the environmental profile of amination and other synthetic steps. acs.orgrsc.org For instance, a method for the ortho-amination of benzoic acids was developed to avoid precious metal catalysts. rsc.org
Without specific literature, a hypothetical green approach to synthesizing this compound would involve evaluating aqueous media, biodegradable solvents, and catalytic systems over stoichiometric reagents.
Industrial Scale-Up and Process Intensification Studies
Detailed reports on the industrial scale-up and process intensification for the production of this compound are not present in the public domain. The challenges and strategies discussed below are based on general principles for specialty chemical manufacturing.
Strategies to achieve these goals, based on related syntheses, could include:
Process Optimization: As seen in the synthesis of other complex molecules, a thorough study of reaction parameters (temperature, pressure, catalyst loading, reaction time) is crucial. For example, in the production of p-aminobenzoic acid, the molar equivalents of reagents like chlorine gas and the reaction temperature are tightly controlled to prevent yield loss and side reactions. google.comgoogle.com
Regioselectivity Control: The synthesis of a specific isomer like this compound requires high regioselectivity during the amination, chlorination, and hydroxylation steps. Copper-catalyzed amination has been shown to be highly regioselective for the ortho position of chlorobenzoic acids. acs.org The formation of unwanted isomers is a common source of yield loss and requires extensive purification.
By-product Inhibition: In the oxidation of toluene (B28343) to benzoic acid, additives like sodium benzoate (B1203000) can be used to inhibit the formation of the benzyl (B1604629) benzoate by-product, thus improving selectivity towards the desired acid. researchgate.net A similar strategy could theoretically be explored to minimize by-products in the synthesis of the target compound.
A hypothetical data table illustrating the impact of a key parameter on yield, based on general chemical principles, is presented below.
Table 1: Hypothetical Effect of Catalyst Loading on Reaction Yield This table is for illustrative purposes only, as specific data for this compound was not found.
| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | By-product Formation (%) |
| 1 | 24 | 65 | 30 |
| 2 | 18 | 85 | 12 |
| 3 | 12 | 92 | 5 |
| 4 | 12 | 92 | 5 |
A cost-benefit analysis for any synthetic route to this compound would need to weigh the cost of raw materials, energy consumption, and waste disposal against the final product's yield and purity. Publicly available economic data for this specific compound's synthesis is non-existent.
However, general considerations from related patent literature can be informative:
Starting Material Cost: Routes starting from inexpensive, readily available bulk chemicals are often preferred. For example, a patented method for p-aminobenzoic acid utilizes a by-product from dimethylterephthalate synthesis as its starting material, adding value to a waste stream. google.com
Process Complexity: A synthesis involving fewer steps, that avoids costly purification techniques like chromatography, and that operates at moderate temperatures and pressures will generally be more cost-effective. Methods that require separating and then redissolving intermediates are often less efficient on an industrial scale. google.com
Reagent and Catalyst Cost: The use of expensive reagents, such as precious metal catalysts or complex ligands, must be justified by a significant increase in yield or purity. The development of methods using inexpensive catalysts like iron or copper is a key objective in reducing costs. acs.orgrsc.org
Chemical Reactivity and Derivatization Pathways of 2 Amino 4 Chloro 3 Hydroxybenzoic Acid
Transformations at the Carboxylic Acid Moiety
The carboxylic acid group (-COOH) is a primary site for reactions such as esterification, amidation, and salt formation. These transformations are fundamental in modifying the compound's solubility, polarity, and potential for further chemical coupling.
Esterification of 2-Amino-4-chloro-3-hydroxybenzoic acid converts the carboxylic acid into an ester group (-COOR). This is a common strategy to protect the carboxylic acid or to modify the molecule's physicochemical properties.
One effective method for the esterification of amino acids involves the use of trimethylchlorosilane (TMSCl) in an alcohol solvent, such as methanol (B129727), at room temperature. nih.gov This system provides a convenient and mild pathway to generate the corresponding methyl ester hydrochloride in high yields. nih.gov The reaction proceeds by in-situ formation of HCl from TMSCl and methanol, which catalyzes the esterification while also forming the hydrochloride salt of the amino group. nih.gov
Another general approach for esterifying hydroxybenzoic acids is by reacting them with a halogenated derivative (e.g., alkyl halides like allyl bromide or benzyl (B1604629) chloride) in a homogeneous liquid phase in the presence of a nonquaternizable tertiary amine. google.com This method avoids the use of strong bases that could deprotonate the phenolic hydroxyl group. google.com
Table 1: Examples of Esterification Reactions
| Reactants | Reagents/Conditions | Product |
|---|---|---|
| This compound, Methanol | Trimethylchlorosilane (TMSCl), Room Temperature | Methyl 2-amino-4-chloro-3-hydroxybenzoate hydrochloride |
| This compound, Benzyl chloride | Nonquaternizable tertiary amine | Benzyl 2-amino-4-chloro-3-hydroxybenzoate |
Detailed research findings indicate that the choice of esterification method can be critical. For instance, methods requiring harsh acidic conditions might lead to side reactions, while the TMSCl/methanol system is noted for its mild conditions and simple workup procedure, which involves concentrating the reaction mixture on a rotary evaporator to obtain the product. nih.gov
The carboxylic acid function of this compound can be converted into an amide via reaction with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid.
A common method for forming N-substituted amides is the direct reaction between the carboxylic acid and an amine using a dehydrating agent or a coupling reagent. For example, phosphorus trichloride (B1173362) (PCl₃) can be used in an inert organic solvent to facilitate the formation of amides from 5-chlorosalicylic acid and various primary amines. A more modern approach involves the use of peptide coupling reagents, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻), which efficiently transforms N-protected amino acids into amide derivatives in good to very good yields. nih.gov This method is part of a multi-step process that may include protection of the amino group (e.g., with a Boc group) before coupling, followed by deprotection. nih.gov
Table 2: Examples of Amidation Reactions
| Reactants | Reagents/Conditions | Product |
|---|---|---|
| This compound, Aniline | PCl₃, Inert solvent | N-phenyl-2-amino-4-chloro-3-hydroxybenzamide |
| N-Boc-2-Amino-4-chloro-3-hydroxybenzoic acid, Glycine methyl ester | DMT/NMM/TsO⁻ (coupling reagent) | N-(2-amino-4-chloro-3-hydroxybenzoyl)glycine methyl ester (after deprotection) |
The synthesis often involves intermediate steps. For instance, when using coupling reagents, the amino group of the parent molecule is typically protected first to prevent self-polymerization or other side reactions. nih.gov After the amide bond is formed, the protecting group is removed to yield the final amide derivative. nih.gov
As an amphoteric molecule, this compound can form salts at both the acidic carboxylic acid moiety and the basic amino group.
The carboxylic acid group reacts with bases, such as sodium hydroxide (B78521) (NaOH), to form a sodium carboxylate salt. google.com This reaction is a straightforward acid-base neutralization. The formation of the salt significantly increases the aqueous solubility of the compound.
Conversely, the basic amino group can be protonated by acids, such as hydrochloric acid (HCl), to form an ammonium (B1175870) hydrochloride salt. epo.org This is a common way to handle amino acids, often improving their stability and crystallinity. nih.gov
The characterization of these salts is crucial for confirming their structure. The melting point of the salt is often significantly different from the parent compound; for instance, this compound has a reported melting point of 212 °C. biosynth.com In crystal structure analysis, salt formation is confirmed by identifying the ionic interactions, such as the O-H···O hydrogen bonds in centrosymmetric dimers for carboxylic acids or the N-H···Cl interactions for hydrochloride salts. researchgate.net Spectroscopic methods like NMR, HPLC, and LC-MS are also routinely used for characterization. bldpharm.com
Table 3: Salt Formation of this compound
| Functional Group | Reagent | Salt Type |
|---|---|---|
| Carboxylic Acid (-COOH) | Sodium Hydroxide (NaOH) | Carboxylate Salt (Sodium 2-amino-4-chloro-3-hydroxybenzoate) |
Reactions of the Amino Group
The amino group (-NH₂) is a key site for reactivity, acting as a nucleophile and undergoing reactions like substitution (often via a diazonium intermediate), oxidation, and participating in the final step of synthesis via reduction of a nitro group.
The primary aromatic amino group of this compound can be converted into a diazonium salt. This process, known as diazotization, involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like sulfuric or hydrochloric acid at low temperatures (0–5 °C). scirp.orgyoutube.com
The resulting diazonium salt (2-carboxy-3-chloro-6-hydroxybenzene-diazonium salt) is a highly valuable synthetic intermediate. The diazonium group (-N₂⁺) is an excellent leaving group (as nitrogen gas) and can be replaced by a wide variety of nucleophiles in what are known as Sandmeyer or related reactions. scirp.org However, these reactions can be sensitive; for example, in the presence of water, the diazonium salt can be hydrolyzed to a phenol (B47542), a competing side reaction if other substitutions are desired. scirp.orgscirp.org
Table 4: Examples of Nucleophilic Substitution via Diazotization
| Starting Material | Reagents/Conditions | Major Product |
|---|---|---|
| This compound | 1. NaNO₂, H₂SO₄, 0-5 °C2. H₂O, heat | 4-Chloro-2,3-dihydroxybenzoic acid |
| This compound | 1. NaNO₂, HCl, 0-5 °C2. CuCN/KCN | 2-Cyano-4-chloro-3-hydroxybenzoic acid |
While the amino group itself can be oxidized, a more synthetically relevant pathway involving this position is the reduction of a precursor nitro compound. The synthesis of many substituted aminobenzoic acids, including isomers of the title compound, often starts with the nitration of a suitable benzoic acid derivative, followed by the reduction of the nitro group (-NO₂) to an amino group (-NH₂). google.com
For instance, the preparation of 3-amino-4-hydroxybenzoic acid involves the nitration of 4-chlorobenzoic acid to give 4-chloro-3-nitrobenzoic acid. google.com This intermediate is then hydrolyzed to 4-hydroxy-3-nitrobenzoic acid, and the final step is the reduction of the nitro group. epo.orggoogle.com Common methods for this reduction include:
Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C) or platinum. google.comgoogle.com This is often a clean and efficient method.
Metal/Acid Reduction: Using a metal like tin (Sn) or iron (Fe) in the presence of a strong acid like HCl. epo.org
A specific procedure for synthesizing 3-amino-4-hydroxybenzoic acid hydrochloride involves heating 4-hydroxy-3-nitrobenzoic acid with 5% palladium on carbon and passing hydrogen gas through the mixture at 95 °C. epo.org The synthesis of 2-amino-3-fluorobenzoic acid similarly involves the oxidative cleavage of a 7-fluoroisatin (B1296980) precursor using hydrogen peroxide in a basic solution, which represents another type of redox transformation leading to an aminobenzoic acid structure. orgsyn.org
Diazotization and Coupling Reactions
The primary aromatic amine group in this compound is susceptible to diazotization. This reaction involves treating the amine with nitrous acid, typically generated in situ from sodium nitrite and a strong acid, to form a diazonium salt. organic-chemistry.orgjocpr.com These resulting diazonium salts are versatile intermediates in organic synthesis. organic-chemistry.org
Diazonium salts can undergo a variety of subsequent reactions, most notably coupling reactions with electron-rich aromatic compounds such as phenols and anilines to form azo dyes. jocpr.comunb.ca The general process involves the diazotization of a primary aromatic amine followed by coupling with one or more nucleophiles. jocpr.com For instance, the diazotization of various aromatic amines followed by coupling with 4-Hydroxybenzoic acid has been shown to produce a series of azo compounds in excellent yields. jocpr.com The reaction is typically carried out at low temperatures (0–5 °C) to ensure the stability of the diazonium salt. researchgate.net
The general scheme for the synthesis of azo compounds from an aromatic amine involves:
Dissolving the aromatic amine in an acidic solution.
Adding a cold solution of sodium nitrite to form the diazonium salt, while maintaining a low temperature.
Adding the diazonium salt solution to an alkaline solution of the coupling agent (e.g., a phenol or another aromatic amine).
Stirring the reaction mixture at a controlled temperature to facilitate the coupling reaction, leading to the formation of the colored azo product. jocpr.com
Diazonium salts can also serve as precursors for Sandmeyer reactions, allowing for the introduction of various substituents, or in palladium-catalyzed cross-coupling reactions like the Heck or Suzuki reactions. organic-chemistry.org
Reactivity of the Hydroxyl Group
Alkylation and Etherification Reactions
The hydroxyl group of this compound can undergo alkylation to form ethers. A general method for the selective O-alkylation of aminophenols involves the protection of the amino group, followed by alkylation of the hydroxyl group, and subsequent deprotection. researchgate.net
A common procedure for the preparation of ethers from hydroxybenzoic acids involves reacting the acid with an alkyl halide in a basic environment. google.com The reaction can be carried out in an aqueous or a biphasic aqueous/organic solvent system. google.com Key parameters for this reaction include:
Base: Sodium hydroxide is a commonly used base. google.com
Alkylating Agent: Alkyl halides, such as ethyl chloride, are used to introduce the alkyl group. google.com
Reaction Conditions: The reaction is often performed in an autoclave under pressure (1 to 15 atm) and at elevated temperatures (80°C to 160°C). google.com
Molar Ratios: An excess of the alkyl halide relative to the hydroxybenzoic acid is often used to promote conversion. google.com
The following table summarizes typical reaction conditions for the etherification of a hydroxybenzoic acid:
| Parameter | Condition | Reference |
| Reactants | Hydroxybenzoic acid, Alkyl halide | google.com |
| Solvent | Aqueous or Aqueous/Organic | google.com |
| Base | Sodium Hydroxide | google.com |
| Temperature | 80°C - 160°C | google.com |
| Pressure | 1 - 15 atm | google.com |
Oxidative Transformations
The aminophenol structure of this compound makes it susceptible to oxidative transformations. The oxidation of o-aminophenols can be catalyzed by enzymes like tyrosinase, which converts them into o-quinone imines. nih.gov These quinone imines are reactive species that can undergo further reactions. For example, the tyrosinase-catalyzed oxidation of 2-amino-3-hydroxybenzoic acid leads to the formation of cinnabarinic acid. nih.gov
The oxidation of aminophenols can also be achieved through chemical methods. For example, the oxidation of p-aminophenol with potassium ferricyanide (B76249) yields N,N′-bis-(p-hydroxyphenyl)-2-hydroxy-5-amino-1,4-benzoquinone di-imine. rsc.org The rate-controlling steps of this type of reaction are often dependent on the pH of the solution. rsc.org
In biological systems, the metabolism of 4-amino-3-hydroxybenzoic acid by certain bacteria proceeds via a modified meta-cleavage pathway, involving the formation of 2-hydroxymuconic 6-semialdehyde as an intermediate. nih.gov This intermediate is then further metabolized through a dehydrogenative route. nih.gov
Halogen Reactivity and Aromatic Ring Modifications
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom on the aromatic ring of this compound can potentially be displaced through nucleophilic aromatic substitution (SNAr) reactions. The presence of electron-withdrawing groups on the aromatic ring generally facilitates SNAr reactions. In a related compound, 3-nitro-4-chlorobenzoic acid, the chlorine atom is displaced by a hydroxyl group when reacted with sodium hydroxide solution at elevated temperatures (100-105 °C) to form 3-nitro-4-hydroxybenzoic acid. google.com This suggests that under appropriate conditions, the chlorine atom in this compound could be substituted by various nucleophiles.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)
The chloro-substituted aromatic ring of this compound makes it a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. libretexts.org This reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound (like a boronic acid) with an organohalide in the presence of a palladium catalyst and a base. libretexts.orgnobelprize.org
The general catalytic cycle for the Suzuki coupling involves three main steps:
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form an organopalladium(II) complex. libretexts.orgnobelprize.org
Transmetalation: The organic group from the organoboron compound is transferred to the palladium complex. libretexts.orgnobelprize.org
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired product and regenerating the palladium(0) catalyst. libretexts.orgnobelprize.org
A variety of palladium catalysts, ligands, and bases can be used to optimize the reaction for different substrates. organic-chemistry.org For aryl chlorides, which are generally less reactive than bromides or iodides, specific catalyst systems have been developed to achieve good to excellent yields. libretexts.orgnih.gov For example, the combination of Pd(OAc)₂ with ligands like SPhos or XPhos has been shown to be effective for the Suzuki-Miyaura cross-coupling of aryl chlorides. nih.gov
The following table provides examples of catalyst systems used in Suzuki-Miyaura coupling reactions:
| Palladium Precursor | Ligand | Base | Reference |
| Pd(OAc)₂ | SPhos or XPhos | K₂CO₃ | nih.gov |
| Pd₂(dba)₃ | P(t-Bu)₃ | - | organic-chemistry.org |
| Pd(OAc)₂ | PCy₃ | - | organic-chemistry.org |
| Pd(Amphos)₂Cl₂ | - | - |
Advanced Spectroscopic and Analytical Characterization Methodologies
Vibrational Spectroscopy Studies
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups and probing the molecular vibrations of the compound.
While a specific experimental FTIR spectrum for 2-Amino-4-chloro-3-hydroxybenzoic acid is not widely published, the expected absorption bands can be inferred from the characteristic frequencies of its constituent functional groups. The analysis of related substituted benzoic acids provides a strong basis for these assignments. wiley.comuodiyala.edu.iq The key vibrational modes are anticipated in the following regions:
O-H and N-H Stretching: The hydroxyl (-OH) and amino (-NH₂) groups will exhibit broad and sharp stretching vibrations, respectively, typically in the 3500-3200 cm⁻¹ region. The O-H stretch from the carboxylic acid is often very broad due to extensive hydrogen bonding. uodiyala.edu.iq The phenolic O-H stretch and the symmetric and asymmetric N-H stretches are also found in this range. semanticscholar.org
C-H Aromatic Stretching: The stretching vibrations of the carbon-hydrogen bonds on the aromatic ring are expected to appear just above 3000 cm⁻¹, typically around 3100-3000 cm⁻¹. uodiyala.edu.iq
C=O Carbonyl Stretching: A strong, sharp absorption band corresponding to the stretching of the carboxylic acid carbonyl (C=O) group is one of the most characteristic peaks in the spectrum, anticipated around 1700-1660 cm⁻¹. researchgate.net
C=C Aromatic Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene (B151609) ring typically result in several peaks in the 1620-1450 cm⁻¹ region. uodiyala.edu.iq
C-O Stretching: The stretching vibrations for the C-O bonds of the carboxylic acid and the phenolic hydroxyl group are expected in the 1300-1200 cm⁻¹ range. researchgate.net
C-Cl Stretching: The carbon-chlorine bond vibration is expected to produce a band in the fingerprint region, typically between 800 and 600 cm⁻¹.
Table 1: Expected FTIR Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| O-H Stretch (Phenol & Carboxylic Acid) | -OH | 3500 - 3200 (Broad) |
| N-H Stretch | -NH₂ | 3400 - 3250 (Sharp, Doublet) |
| C-H Stretch | Aromatic | 3100 - 3000 |
| C=O Stretch | Carboxylic Acid | 1700 - 1660 |
| C=C Stretch | Aromatic | 1620 - 1450 |
| C-O Stretch | Phenol (B47542), Carboxylic Acid | 1300 - 1200 |
| C-N Stretch | Aromatic Amine | 1340 - 1250 |
Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum is valuable for elucidating the skeletal structure of the molecule. For substituted benzoic acid derivatives, intense signals from the aromatic ring are characteristic. nih.gov
Key expected Raman shifts include:
Aromatic Ring Vibrations: The ring breathing mode, a symmetric vibration of the entire benzene ring, typically gives a strong signal. For substituted benzenes, this occurs in the 1000-800 cm⁻¹ range. Other ring stretching and deformation modes are also prominent. nih.gov
Carbonyl Group: The C=O stretch, while strong in FTIR, is often weaker in Raman spectra.
Substituent Vibrations: The C-Cl and C-N stretching vibrations will also be present, though their intensities can vary.
The combination of FTIR and Raman data allows for a more complete assignment of the vibrational modes of the molecule. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H-NMR and the chemical shifts in ¹³C-NMR, the exact arrangement of protons and carbon atoms in the this compound structure can be confirmed.
Predicted ¹H-NMR data from spectral databases provide insight into the expected proton environments. drugbank.com The aromatic region is of particular interest, where two protons are attached to the benzene ring. Due to the substitution pattern, these two protons are in different chemical environments and are expected to appear as doublets from coupling to each other. The protons of the amine (-NH₂) and hydroxyl (-OH) groups will appear as broad singlets, and their chemical shifts can be highly dependent on the solvent and concentration.
Table 2: Predicted ¹H-NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic H | 7.63 | Doublet |
| Aromatic H | 6.89 | Doublet |
| Amine H | (Variable) | Broad Singlet |
| Hydroxyl H (Phenol) | (Variable) | Broad Singlet |
| Hydroxyl H (Carboxylic Acid) | (Variable, >10 ppm) | Broad Singlet |
Data is based on predicted spectra and may vary from experimental values. drugbank.com The specific assignment of the two aromatic protons depends on further 2D NMR analysis.
The ¹³C-NMR spectrum reveals all the unique carbon environments within the molecule. For this compound, seven distinct signals are expected: one for the carboxylic acid carbon, and six for the carbons of the benzene ring. The chemical shifts are heavily influenced by the nature of the attached substituents (amino, chloro, hydroxyl, and carboxyl groups).
Table 3: Predicted ¹³C-NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (Carboxylic Acid) | 170.6 |
| C-OH (Phenolic) | 145.4 |
| C-NH₂ | 140.9 |
| C-Cl | 125.7 |
| C-H | 123.8 |
| C-H | 119.5 |
| C-COOH | 115.3 |
Data is based on predicted spectra and may vary from experimental values. The specific assignment of aromatic carbons requires advanced NMR experiments.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular formula of this compound is C₇H₆ClNO₃, with an average mass of approximately 187.58 g/mol . docbrown.info
The mass spectrum would be expected to show a molecular ion peak (M⁺). Due to the presence of chlorine, this peak would appear as a pair of signals (an M⁺ and an M+2 peak) with a characteristic intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Common fragmentation pathways for benzoic acid derivatives involve the loss of small, stable molecules or radicals. libretexts.orgmiamioh.edu For this compound, likely fragmentation would include:
Loss of a hydroxyl radical (-OH): Resulting in a fragment ion at M-17.
Loss of water (-H₂O): Resulting in a fragment ion at M-18, likely from the interaction of the ortho-positioned carboxyl and hydroxyl groups. This is a common "ortho effect" in mass spectrometry. nih.gov
Loss of the carboxyl group (-COOH): Resulting in a fragment ion at M-45. libretexts.org
Decarboxylation (-CO₂): Loss of carbon dioxide, resulting in a fragment at M-44.
Analyzing these fragmentation patterns helps to confirm the presence and connectivity of the functional groups determined by other spectroscopic methods.
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a cornerstone technique for the characterization of this compound, providing highly accurate mass measurements that facilitate definitive molecular formula confirmation. The soft ionization nature of ESI allows the molecule to be ionized intact, primarily forming protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.
The precise theoretical mass of the neutral compound (C₇H₆ClNO₃) is calculated to be 187.00362 u. In an HR-ESI-MS analysis, this compound would be expected to produce ions corresponding to specific adducts. The high-resolution capabilities of instruments like Orbitrap or FT-ICR MS allow for mass measurements with sub-ppm accuracy, which is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. For instance, the detection of the chlorine atom is further confirmed by the characteristic isotopic pattern (³⁵Cl/³⁷Cl) where the M+2 peak is approximately one-third the intensity of the M peak.
Table 1: Predicted HR-ESI-MS Data for this compound
| Ion Adduct | Chemical Formula | Theoretical m/z |
|---|---|---|
| [M+H]⁺ | C₇H₇ClNO₃⁺ | 188.01140 |
| [M+Na]⁺ | C₇H₆ClNO₃Na⁺ | 210.00000 |
This table presents the theoretical monoisotopic masses for the primary adducts of this compound, which would be correlated with experimental data from an HR-ESI-MS analysis to confirm the compound's elemental composition.
Predicted Collision Cross Section (CCS) Analysis
Collision Cross Section (CCS) analysis, often coupled with ion mobility spectrometry-mass spectrometry (IMS-MS), provides information about the three-dimensional size and shape of an ion in the gas phase. For this compound, experimental CCS values are not widely published, but computational prediction tools like AllCCS and DeepCCS can provide reliable estimates. These predictions are based on the ion's structure and are crucial for increasing confidence in compound identification, especially when distinguishing between isomers.
The CCS value, measured in square angstroms (Ų), is a robust and characteristic parameter for a given ion. The Human Metabolome Database provides predicted CCS values for this compound, which are valuable for its tentative identification in complex mixtures. The consistency of CCS values across different instruments and laboratories is generally high, with relative standard deviations often within ±3%.
Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts
| Prediction Algorithm | Ion Adduct | Predicted CCS (Ų) | Reference |
|---|---|---|---|
| AllCCS | [M+H]⁺ | 138.8 | |
| AllCCS | [M+H-H₂O]⁺ | 134.5 | |
| DeepCCS | [M+H]⁺ | 132.953 | |
| DeepCCS | [M-H]⁻ | 129.126 |
This table compiles predicted CCS values from the AllCCS and DeepCCS algorithms for various adducts of this compound. These values serve as a reference for ion mobility-based analytical methods.
Chromatographic Purity and Separation Techniques
Chromatographic techniques are essential for assessing the purity of this compound and for monitoring its synthesis. HPLC provides quantitative purity data, while TLC is a rapid, qualitative tool for tracking reaction progress.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of this compound. A reversed-phase HPLC method is typically employed for such polar aromatic compounds. The assessment involves separating the main compound from any impurities, starting materials, or side products. Purity is then calculated based on the relative peak area of the main component compared to the total area of all detected peaks at a specific UV wavelength.
A typical HPLC system would utilize a C18 stationary phase, which is effective for retaining and separating aromatic compounds. The mobile phase would likely consist of a gradient mixture of an acidified aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent like methanol (B129727) or acetonitrile. The acid in the mobile phase helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits strong absorbance, likely around 254 nm. A purity level of 95% is commercially available for this compound.
Table 3: Representative HPLC Method for Purity Analysis
| Parameter | Condition |
|---|---|
| Stationary Phase | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Purity Result | >95% (based on peak area) |
This table outlines a standard reversed-phase HPLC method suitable for the purity assessment of this compound.
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to qualitatively monitor the progress of chemical reactions, such as the synthesis of this compound. By spotting the reaction mixture on a TLC plate at different time points, one can visualize the consumption of starting materials and the formation of the product.
For a compound like this compound, a silica (B1680970) gel plate (e.g., Merck 60 F254) is used as the stationary phase. The choice of mobile phase (eluent) is critical for achieving good separation between the starting materials, intermediates, and the final product. A mixture of a non-polar solvent like dichloromethane (B109758) or ethyl acetate (B1210297) and a polar solvent like methanol is often effective. The spots are visualized under UV light at 254 nm. The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated for each component to track the reaction's completion.
Table 4: Typical TLC System for Reaction Monitoring
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel 60 F254 on aluminum plates |
| Mobile Phase (Eluent) | Dichloromethane:Methanol (4:1, v/v) |
| Visualization | UV lamp (254 nm) |
| Application | Monitoring the conversion of reactants to product |
This table describes a common TLC setup for monitoring the synthesis of aminobenzoic acid derivatives like this compound.
Table of Compounds
| Compound Name |
|---|
| This compound |
| Dichloromethane |
| Methanol |
| Acetonitrile |
| Formic Acid |
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations are at the forefront of computational chemistry, enabling the prediction of various molecular properties with a high degree of accuracy. These methods are instrumental in understanding the behavior of 2-amino-4-chloro-3-hydroxybenzoic acid at a subatomic level.
Molecular Geometry Optimization and Conformational Analysis
The three-dimensional arrangement of atoms in a molecule is crucial for its properties and interactions. Molecular geometry optimization is a computational process that determines the lowest energy arrangement of atoms, corresponding to the most stable conformation of the molecule. For this compound, several conformations may exist due to the rotation around the C-C and C-O single bonds of the carboxylic acid group and the C-N bond of the amino group.
Computational studies on similar benzoic acid derivatives have shown that the planar or near-planar arrangement of the benzene (B151609) ring and the carboxylic acid group is typically the most stable. researchgate.netnih.gov Intramolecular hydrogen bonding between the amino and hydroxyl groups, or between the hydroxyl and carboxylic acid groups, can significantly influence the preferred conformation. A thorough conformational analysis would involve systematically exploring the potential energy surface to identify all stable conformers and their relative energies.
Below is a hypothetical data table of optimized geometrical parameters for the most stable conformer of this compound, based on typical values for similar structures.
| Parameter | Value (Angstroms/Degrees) |
| C-Cl Bond Length | 1.74 Å |
| C-O (hydroxyl) Bond Length | 1.36 Å |
| C-N Bond Length | 1.39 Å |
| C=O (carbonyl) Bond Length | 1.22 Å |
| C-O (carboxyl) Bond Length | 1.35 Å |
| O-H (hydroxyl) Bond Length | 0.97 Å |
| O-H (carboxyl) Bond Length | 0.98 Å |
| N-H Bond Length | 1.01 Å |
| C-C-C Bond Angle (ring) | ~120° |
| C-C-O Bond Angle | ~120° |
| O=C-O Bond Angle | ~123° |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the amino and hydroxyl groups, which are electron-donating. The LUMO is likely to be distributed over the carboxylic acid group and the benzene ring, which can act as electron acceptors. A smaller HOMO-LUMO gap suggests higher reactivity.
A hypothetical table of FMO properties for this compound is presented below.
| Parameter | Value (eV) |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.4 eV |
These values indicate that the molecule has a moderate level of reactivity.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack and for understanding intermolecular interactions. The MEP map is colored to show different regions of electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), blue indicates regions of positive potential (electron-poor), and green indicates neutral regions.
In the MEP map of this compound, the negative potential (red) would be concentrated around the oxygen atoms of the carboxylic acid and hydroxyl groups, as well as the chlorine atom, due to their high electronegativity. The positive potential (blue) would be located around the hydrogen atoms of the amino and hydroxyl groups, making them susceptible to nucleophilic attack. The aromatic ring would exhibit a more neutral potential, with variations due to the substituents.
Analysis of Intermolecular Interactions and Crystal Structure
The arrangement of molecules in the solid state is governed by intermolecular interactions. Understanding these interactions is crucial for predicting crystal packing and material properties.
Hirshfeld Surface and Fingerprint Analyses for Intermolecular Hydrogen Bonding
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. The Hirshfeld surface is a three-dimensional surface that encloses a molecule in a crystal, defined by the points where the electron density of the molecule is equal to the sum of the electron densities of all other molecules in the crystal.
The surface can be mapped with various properties, such as dnorm, which highlights close intermolecular contacts. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, which are typically hydrogen bonds.
For this compound, the presence of amino, hydroxyl, and carboxylic acid groups provides multiple opportunities for hydrogen bonding. It is expected that strong O-H···O and N-H···O hydrogen bonds would be the dominant interactions, leading to the formation of dimers or extended networks in the crystal structure. researchgate.netnih.gov
The 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts. The percentage contribution of each type of contact can be determined from this plot.
A hypothetical breakdown of intermolecular contacts for this compound is shown in the table below.
| Intermolecular Contact | Percentage Contribution |
| H···O/O···H | 40% |
| H···H | 25% |
| H···Cl/Cl···H | 15% |
| C···H/H···C | 10% |
| C···C | 5% |
| Other | 5% |
This data suggests that hydrogen bonding (H···O/O···H) plays the most significant role in the crystal packing of this compound.
Crystal Engineering Principles and Crystal Packing
In the crystalline state, molecules of 2-Amino-4-chlorobenzoic acid are organized into centrosymmetric dimers through pairs of intermolecular O-H···O hydrogen bonds between the carboxylic acid groups. researchgate.netnih.gov These dimers then form stacks that extend along the b-axis of the crystal lattice. researchgate.netnih.gov This layered packing is a common feature in many benzoic acid derivatives and is a primary driver in their supramolecular assembly.
Table 1: Crystallographic Data for the related compound 2-Amino-4-chlorobenzoic acid researchgate.netnih.gov
| Parameter | Value |
| Chemical Formula | C₇H₆ClNO₂ |
| Molecular Weight | 171.58 |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 15.4667 (10) |
| b (Å) | 3.7648 (2) |
| c (Å) | 23.7598 (15) |
| β (°) | 93.015 (3) |
| Volume (ų) | 1381.59 (14) |
| Z | 8 |
Exploration of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, enabling applications such as frequency conversion, optical switching, and data storage. Organic molecules, particularly those with electron donor and acceptor groups connected by a π-conjugated system, are promising candidates for NLO materials. researchgate.net The molecular structure of this compound, featuring an electron-donating amino group and an electron-withdrawing carboxylic acid group on a benzene ring, suggests potential for NLO activity.
The key to a molecule's NLO response lies in its hyperpolarizability (β), a measure of the nonlinear distortion of the molecule's electron cloud in an electric field. While experimental NLO data for this compound is not available, computational methods, such as Density Functional Theory (DFT), can be employed to predict its NLO properties. researchgate.netresearchgate.net
Computational studies on similar substituted benzoic acids have demonstrated the significant influence of substituent groups on the first hyperpolarizability. researchgate.net For instance, a comparative DFT study of 2-Amino-4-chlorobenzoic acid and 4-Amino-2-chlorobenzoic acid revealed that the position of the substituents markedly affects the calculated dipole moment, polarizability, and first hyperpolarizability. researchgate.net These calculations are typically performed using basis sets like B3LYP/6–311++G(d,p). researchgate.net
The presence of the hydroxyl group in this compound, in addition to the amino and chloro groups, introduces a complex electronic interplay that could enhance the NLO response. The intramolecular charge transfer characteristics, which are crucial for a high hyperpolarizability, are influenced by the combined electronic effects of all substituents. Time-dependent DFT (TD-DFT) can be used to investigate the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which provide insights into the charge transfer mechanisms within the molecule. researchgate.net
The calculated first hyperpolarizability values for related molecules suggest that substituted benzoic acids can possess significant NLO properties. For any new compound in this class, a thorough computational analysis is a critical first step in evaluating its potential for NLO applications. researchgate.net
Applications of 2 Amino 4 Chloro 3 Hydroxybenzoic Acid As a Building Block in Complex Molecule Synthesis
Intermediate in the Synthesis of More Complex Organic Molecules
With its multiple reactive sites, this compound serves as an excellent starting point for the synthesis of a variety of complex organic molecules. The amino, hydroxyl, and carboxylic acid groups can be selectively modified to introduce new functionalities and build up molecular complexity. Its derivatives have been investigated for potential biological activities, including antimicrobial and anti-inflammatory properties, making it a valuable scaffold in medicinal chemistry research. nih.govnih.gov
Development of Novel Chemical Scaffolds for Research Purposes
In the field of drug discovery and materials science, the development of novel chemical scaffolds is of paramount importance. 2-Amino-4-chloro-3-hydroxybenzoic acid provides a unique and rigid aromatic core that can be elaborated upon to create libraries of new compounds for screening and research. The strategic placement of its functional groups allows for the generation of diverse molecular shapes and functionalities, which is essential for exploring new chemical space.
Precursor for Azo and Thioxine Dyes (as chemical intermediates)
A significant application of this compound is its role as a precursor in the synthesis of azo and thioxine dyes. google.com
Azo Dyes: The primary amino group of this compound can be readily converted into a diazonium salt through a process called diazotization. This diazonium salt can then be reacted with a coupling component, typically an electron-rich aromatic compound like a phenol (B47542) or an aniline, to form an azo dye. unb.ca The substituents on both the diazonium salt precursor and the coupling component influence the color and properties of the resulting dye.
Thioxine Dyes: While less common, aminophenol derivatives can also serve as precursors for certain types of sulfur dyes, including those with a thioxine-like structure. The presence of both an amino and a hydroxyl group on the same aromatic ring allows for the formation of heterocyclic structures upon reaction with sulfur-containing reagents.
Biochemical System Interactions and Enzymatic Pathways Methodological Focus
Methodologies for Investigating Enzyme-Ligand Interactions
The interaction between a small molecule (ligand) and an enzyme is a critical determinant of its biological effect. Investigating these interactions involves a suite of biochemical and biophysical techniques.
Enzyme inhibition assays are fundamental tools to determine if and how a compound interferes with an enzyme's activity. For aminobenzoic acid derivatives, these assays are crucial for applications such as drug discovery. researchgate.netresearchgate.netnih.gov The development of such an assay typically involves:
Selection of a Target Enzyme: Based on structural similarity to known enzyme substrates or inhibitors, a panel of target enzymes can be selected. For instance, derivatives of aminobenzoic acid have been screened against cholinesterases like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.netresearchgate.net
Assay Principle: A common method is to measure the rate of the enzymatic reaction in the presence and absence of the potential inhibitor. This often involves a chromogenic or fluorogenic substrate that produces a measurable signal upon conversion by the enzyme.
Data Analysis: The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. researchgate.net Further kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). nih.gov
For example, in studies of various aminobenzoic acid derivatives, enzyme inhibition assays revealed potent inhibitory effects on AChE and BChE, with some compounds exhibiting IC50 values in the micromolar range. researchgate.netresearchgate.net
Beyond simply inhibiting an enzyme, it is crucial to understand the physical binding of the ligand to the enzyme. Several techniques are employed to measure binding affinity and gain mechanistic insights:
Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during the binding of a ligand to a protein. libretexts.org ITC can determine the binding affinity (dissociation constant, KD), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS). libretexts.org
Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the change in the refractive index at the surface of a sensor chip when a ligand in solution binds to a protein immobilized on the chip. libretexts.orgyoutube.com It provides real-time data on the association and dissociation rates (kon and koff), from which the KD can be calculated. libretexts.org
Fluorescence-Based Methods: Techniques like fluorescence polarization (FP) and bioluminescence resonance energy transfer (BRET) can also be used to determine binding affinities. bmglabtech.com In FP, the change in the polarization of fluorescent light from a labeled ligand upon binding to a larger protein is measured. bmglabtech.com
Computational Docking: Molecular docking simulations are computational methods used to predict the preferred orientation of a ligand when bound to a protein target. These simulations can provide insights into the binding mode and the specific amino acid residues involved in the interaction. researchgate.net
A comparative analysis of these techniques is crucial, as the obtained KD values can sometimes vary. biorxiv.org For instance, a study comparing SPR, ITC, and Microscale Thermophoresis (MST) highlighted that the KD value measured by SPR was more relevant to the enzyme competitive inhibition constant (Ki) in their specific system. biorxiv.org
Elucidation Methodologies for Microbial Metabolism Pathways
Microorganisms have evolved diverse catabolic pathways to degrade aromatic compounds. nih.govresearchgate.netoup.com The elucidation of these pathways is key to understanding the environmental fate of compounds like 2-Amino-4-chloro-3-hydroxybenzoic acid and for potential bioremediation applications.
A critical step in defining a metabolic pathway is the identification of the intermediate compounds formed during the degradation process. While a specific pathway for this compound is not documented, the degradation of the closely related compound, 4-amino-3-hydroxybenzoic acid, by Bordetella sp. strain 10d has been thoroughly investigated and serves as an excellent model. tandfonline.comnih.govjst.go.jpnih.gov
In this pathway, the initial aromatic ring cleavage is followed by a series of enzymatic reactions. The intermediates were identified using techniques such as:
High-Performance Liquid Chromatography (HPLC): To separate and quantify the substrate and its metabolites over time.
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS): To determine the molecular weight and fragmentation patterns of the intermediates, allowing for their structural identification. nih.gov
The identified intermediates in the degradation of 4-amino-3-hydroxybenzoic acid by Bordetella sp. strain 10d are detailed in the table below.
| Order in Pathway | Compound Name |
| 1 | 4-amino-3-hydroxybenzoic acid |
| 2 | 2-amino-5-carboxymuconic 6-semialdehyde |
| 3 | 2-hydroxymuconic 6-semialdehyde |
| 4 | 4-oxalocrotonic acid |
| 5 | 2-oxopent-4-enoic acid |
| 6 | 4-hydroxy-2-oxovaleric acid |
| 7 | Pyruvic acid |
| Data sourced from studies on Bordetella sp. strain 10d. tandfonline.comnih.gov |
This pathway proceeds via a dehydrogenative route rather than a hydrolytic one, which distinguishes it from the metabolism of other aminophenols. nih.gov
Once the metabolic intermediates are known, the next step is to identify and characterize the enzymes that catalyze each step of the pathway. This involves:
Enzyme Assays: Developing specific assays to measure the activity of each enzyme using the identified intermediates as substrates.
Protein Purification: Isolating the enzymes from the microorganism to study their properties in detail.
Kinetic Characterization: Determining the kinetic parameters of the purified enzymes, such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat), to understand their efficiency and substrate specificity. nih.gov
In the degradation of 4-amino-3-hydroxybenzoic acid by Bordetella sp. strain 10d, several key enzymes were purified and characterized. nih.gov These include:
2-hydroxymuconic 6-semialdehyde dehydrogenase: This NAD+-dependent enzyme catalyzes the oxidation of 2-hydroxymuconic 6-semialdehyde. nih.govwikipedia.org Similar dehydrogenases have been characterized in other bacteria, such as Pseudomonas putida G7. nih.gov
4-oxalocrotonate tautomerase: This enzyme catalyzes the isomerization of 4-oxalocrotonate. nih.govnih.govwikipedia.org It is part of a larger family of enzymes with a conserved β-α-β structural motif. nih.gov
4-oxalocrotonate decarboxylase: This enzyme is responsible for the decarboxylation of 4-oxalocrotonate to produce 2-oxopent-4-enoate (B1242333). nih.govnih.govwikipedia.org
2-oxopent-4-enoate hydratase: This enzyme hydrates 2-oxopent-4-enoate to form 4-hydroxy-2-oxovaleric acid. nih.gov
The properties of some of these enzymes from related organisms are summarized below.
| Enzyme | Organism | Km (µM) | kcat (s-1) |
| 2-hydroxymuconate semialdehyde dehydrogenase | Pseudomonas putida G7 | 1.3 ± 0.3 | 0.9 |
| Data for the enzyme from Pseudomonas putida G7 acting on 2-hydroxymuconate semialdehyde. nih.gov |
The degradation of halogenated aromatic compounds often involves specialized enzymes that can handle the halogen substituent. nih.govoup.comnih.gov For chlorinated compounds like this compound, the dehalogenation step is a key event in the metabolic pathway. oup.com
Isotope labeling is a powerful technique to trace the flow of atoms through a metabolic pathway. By providing a substrate enriched with a stable isotope, such as 13C or 15N, researchers can track the incorporation of these isotopes into downstream metabolites. nih.gov
Methodology: The microorganism is grown on a medium containing the isotopically labeled substrate. At various time points, metabolites are extracted and analyzed using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy to detect the presence and position of the isotopic label.
Application: This method provides definitive evidence for the proposed metabolic connections between compounds in a pathway. For example, stable isotope fractionation studies are used to evaluate the in situ bioremediation of contaminants degraded by specific enzyme mechanisms. nih.gov While no specific isotope labeling studies have been reported for this compound, this methodology is a standard and essential tool in the elucidation of novel catabolic pathways for aromatic compounds. nih.gov
Emerging Research Directions and Future Perspectives
Exploration of Novel Catalytic Systems for Synthesis
The synthesis of substituted aminobenzoic acids is a field ripe for innovation. Traditional methods are being challenged by the need for more efficient, selective, and environmentally friendly processes. Research into the synthesis of related compounds, such as 2-(3-amino-4-chlorobenzoyl) benzoic acid, has demonstrated the use of Raney nickel as a reusable catalyst for hydrogenation, significantly shortening reaction times and reducing costs. google.com Another area of advancement is the development of multifunctional heterogeneous catalysts. For instance, a novel base-metal nanomagnetic catalyst has been successfully used for the one-pot synthesis of 2-amino-3-cyano-4H-chromenes from alcohols, showcasing a tandem oxidation process. nih.gov
Future exploration for the synthesis of 2-Amino-4-chloro-3-hydroxybenzoic acid could focus on adapting such novel catalytic systems. The goal is to move beyond conventional methods toward more sophisticated catalytic designs that offer higher yields, greater purity, and improved sustainability.
| Catalytic System Type | Example/Principle | Potential Advantages for Synthesis |
| Conventional Homogeneous Catalysts | Mineral acids, metal salts in solution. | Well-understood reaction mechanisms. |
| Heterogeneous Catalysts | Raney nickel, a solid catalyst used for hydrogenation. google.com | Ease of separation from the reaction mixture, potential for recycling, reduced waste. |
| Multifunctional Catalysts | Immobilized tungstate (B81510) anions on a magnetic support for tandem oxidation. nih.gov | Ability to catalyze multiple reaction steps in a single pot, increasing efficiency and reducing intermediate workup. |
| Biocatalysts (Enzymes) | Hydroxylases, aminotransferases. | High selectivity (regio- and stereoselectivity), operation under mild conditions (temperature, pH), environmentally benign. |
Integration of Computational and Experimental Approaches in Design
The synergy between computational modeling and experimental validation is revolutionizing chemical and materials research. nih.gov Computational methods, including structure-based design and machine learning, can predict molecular properties and guide engineering efforts with greater precision. nih.gov For a molecule like this compound, this integrated approach can accelerate the design of new derivatives with enhanced properties.
Experimental techniques, such as X-ray crystallography, provide precise data on molecular structure. For the related compound 2-Amino-4-chlorobenzoic acid, crystallographic studies have detailed its planar structure and the hydrogen bonding that leads to the formation of dimers. researchgate.net This type of empirical data is invaluable for refining computational models. By combining predictive computational tools with high-throughput experimental screening, researchers can more efficiently explore the vast chemical space and identify candidates for specific applications. nih.gov
| Approach | Role in Compound Design & Development | Example Tools & Techniques |
| Computational | Predicts molecular geometry, electronic properties, reactivity, and potential interactions with other molecules. Guides synthetic pathways. nih.gov | Density Functional Theory (DFT), Molecular Dynamics (MD) simulations, Quantitative Structure-Activity Relationship (QSAR) models. |
| Experimental | Validates computational predictions. Confirms molecular structure, purity, and actual properties. Provides feedback data to improve models. researchgate.net | X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Calorimetry. |
Investigation of the Compound's Role in Material Science Applications (as a building block)
A significant future direction for this compound is its use as a monomer or structural building block in material science. Its rigid aromatic core, coupled with three distinct functional groups (amino, chloro, hydroxyl, and carboxylic acid), offers multiple points for polymerization and modification. Structurally similar compounds, like 3-amino-4-hydroxybenzoic acid (3,4-AHBA), are already recognized as precursors for creating thermostable bioplastics. nih.gov
The specific arrangement of substituents on the this compound ring could lead to polymers with unique characteristics. The chlorine atom, for example, can enhance flame retardancy and modify solubility, while the hydroxyl and amino groups are excellent sites for forming strong intermolecular hydrogen bonds, potentially leading to materials with high thermal stability and mechanical strength. Its planar nature, similar to related compounds, could facilitate ordered packing in crystalline materials or liquid crystals. researchgate.net
| Structural Feature | Potential Contribution to Material Properties | Example Application Area |
| Aromatic Ring | Provides rigidity, thermal stability, and specific electronic properties. | High-performance polymers, organic electronics. |
| Amino and Carboxyl Groups | Primary sites for forming amide bonds in polyamides. | Specialty nylons, aramids. |
| Hydroxyl Group | Can form ester links for polyesters or ether links; site for hydrogen bonding. | Engineering plastics, adhesives. |
| Chloro Substituent | Increases molecular weight, can enhance flame retardancy and chemical resistance. | Fire-resistant materials, protective coatings. |
Environmental Analytical Chemistry and Degradation Studies
As with any synthetic chemical, understanding the environmental fate of this compound is crucial. Its chlorinated aromatic structure suggests potential persistence in the environment, making the development of sensitive analytical detection methods a priority. mdpi.com High-Performance Liquid Chromatography (HPLC) is a standard technique for the analysis of similar compounds and could be adapted for its detection in environmental matrices like water and soil.
Research into the biodegradation of related molecules provides a roadmap for studying this compound. For instance, the metabolism of 4-amino-3-hydroxybenzoic acid by Bordetella species involves a modified meta-cleavage pathway, breaking down the aromatic ring. nih.gov Studies on 3-chlorobenzoic acid and 4-hydroxybenzoic acid have identified specific enzymatic pathways and microbial strains capable of their degradation. mdpi.comresearchgate.net Future research should focus on isolating microorganisms that can metabolize this compound, identifying the catabolic genes involved, and elucidating the complete degradation pathway. This knowledge is essential for assessing its environmental impact and developing potential bioremediation strategies.
| Research Area | Objective | Relevant Findings from Related Compounds |
| Analytical Methods | To detect and quantify the compound in environmental samples. | HPLC with UV detection is effective for hydroxylated and aminated benzoic acids. |
| Biodegradation Pathways | To understand how microorganisms break down the compound. | Degradation can proceed via protocatechuate (PCA) and catechol intermediates, followed by ring cleavage. mdpi.comresearchgate.net |
| Metabolic Studies | To identify the specific enzymes and genes responsible for degradation. | Bordetella sp. metabolizes a similar aminobenzoic acid via a dehydrogenative route. nih.gov |
| Environmental Persistence | To assess how long the compound lasts in soil and water. | Chlorinated aromatic compounds often exhibit higher persistence than their non-chlorinated analogs. mdpi.com |
Q & A
Q. What are the recommended methods for synthesizing 2-Amino-4-chloro-3-hydroxybenzoic acid with high purity?
- Methodological Answer: Synthesis typically involves condensation reactions or modifications of precursor benzoic acid derivatives. For instance, attempts to prepare Schiff base ligands from 2-Amino-4-chlorobenzoic acid (a closely related compound) by refluxing with salicylaldehyde in ethanol at 70°C for 3 hours yielded the starting material instead, highlighting the need for optimized reaction conditions (e.g., solvent choice, temperature, or stoichiometry) . Purification via slow solvent evaporation can yield crystalline products, as observed in similar syntheses .
Q. How can researchers confirm the identity and purity of this compound post-synthesis?
- Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is critical for structural validation. For example, intramolecular N–H⋯O hydrogen bonds and planar molecular conformations (deviation ≤ 0.097 Å) were confirmed via SC-XRD for 2-Amino-4-chlorobenzoic acid, with refinement using SHELXL . Complementary techniques like melting point analysis (e.g., mp 231–235°C for analogous compounds ) and high-performance liquid chromatography (HPLC) ensure purity.
Advanced Research Questions
Q. What strategies are effective in resolving discrepancies in crystallographic data during structure refinement?
- Methodological Answer: Use iterative refinement protocols in SHELXL to address issues like thermal motion anisotropy or missing electron density. For example, hydrogen atoms in 2-Amino-4-chlorobenzoic acid were refined freely (for O/N-bound) or via riding models (for C-bound), ensuring accurate placement . Software suites like WinGX or ORTEP-3 aid in visualizing thermal ellipsoids and hydrogen-bonding networks .
Q. How does intramolecular hydrogen bonding influence molecular conformation and crystal packing?
- Methodological Answer: Intramolecular N–H⋯O bonds in 2-Amino-4-chlorobenzoic acid generate S(6) ring motifs, enforcing planarity. Intermolecular O–H⋯O hydrogen bonds form centrosymmetric dimers, which stack along the crystallographic b-axis . Such interactions dictate solubility and stability, critical for designing derivatives with tailored physicochemical properties.
Q. What are the pharmacological implications of this compound's interaction with 3-hydroxyanthranilate 3,4-dioxygenase?
- Methodological Answer: The compound (DrugBank ID: DB04598) is an experimental inhibitor of 3-hydroxyanthranilate 3,4-dioxygenase, an enzyme in the kynurenine pathway linked to neurodegenerative diseases. Computational docking and enzyme assays (e.g., IC₅₀ determination) can elucidate binding modes and inhibitory potency . Structural analogs like 3,5-dichloro-4-hydroxybenzoic acid provide insights into structure-activity relationships (SAR) .
Q. What experimental modifications improve the yield of Schiff base derivatives from this compound?
- Methodological Answer: Failed Schiff base synthesis attempts (e.g., with salicylaldehyde) suggest the need for alternative aldehydes, catalysts (e.g., acetic acid), or microwave-assisted reactions. For example, using anhydrous solvents or inert atmospheres may prevent decomposition . Monitoring via thin-layer chromatography (TLC) and optimizing reaction times can enhance yields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


